molecular formula C22H20N2O4 B3298805 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898416-16-5

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3298805
CAS RN: 898416-16-5
M. Wt: 376.4 g/mol
InChI Key: KZIPMYJNLDTQOY-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several interesting substructures, including a furan ring, an indole ring, and a benzo[d][1,3]dioxole ring . These substructures are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple heterocyclic rings. These rings are likely to influence the compound’s chemical reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could result in significant π-π stacking interactions, influencing its solubility and reactivity .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

One study found that a similar compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide, inhibited neuroglioma cell growth through inducing apoptosis . This suggests that this compound could potentially have similar effects.

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could focus on its synthesis, its physical and chemical properties, and any potential biological activity .

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-22(16-7-8-20-21(12-16)28-14-27-20)23-13-18(19-6-3-11-26-19)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPMYJNLDTQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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